![molecular formula C11H24O6 B14334884 Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol CAS No. 106153-16-6](/img/structure/B14334884.png)
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is a complex organic compound with the molecular formula C10H22O7. It is known for its unique structure, which includes multiple hydroxyl and ether groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol typically involves multiple steps. One common method includes the reaction of propylene oxide with glycerol to form 3-(3-hydroxypropoxy)propan-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction rate and yield. The process may include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction between acetic acid and the intermediate .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted products.
Applications De Recherche Scientifique
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of polymers, resins, and coatings
Mécanisme D'action
The mechanism of action of acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ether groups can participate in solvation and stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-hydroxypropoxy)propan-1-ol
- 1,1’-oxydipropan-2-ol
- 2,2’-oxydipropanol
Uniqueness
Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol is unique due to its combination of hydroxyl and ether groups, which provide it with distinct chemical properties. This makes it more versatile in various applications compared to similar compounds .
Propriétés
Numéro CAS |
106153-16-6 |
|---|---|
Formule moléculaire |
C11H24O6 |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4.C2H4O2/c1-9(13-7-3-5-11)8-12-6-2-4-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
Clé InChI |
SBSWLESUPXLXMT-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCCO)OCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



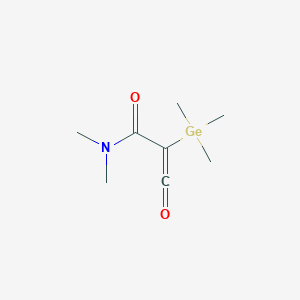
![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
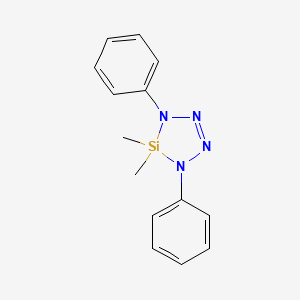
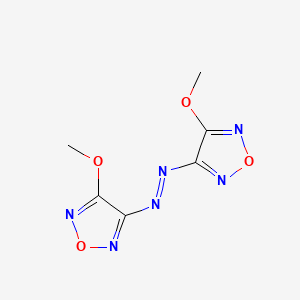

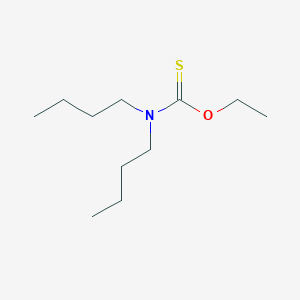

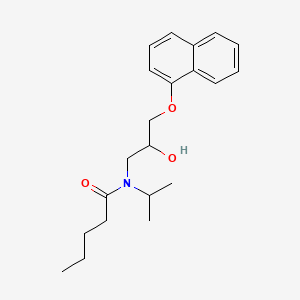
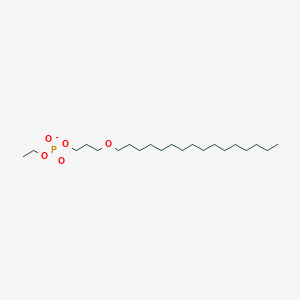


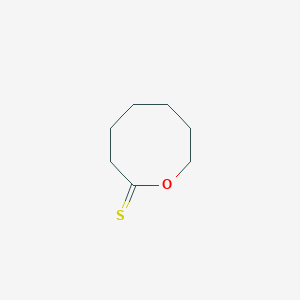
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
